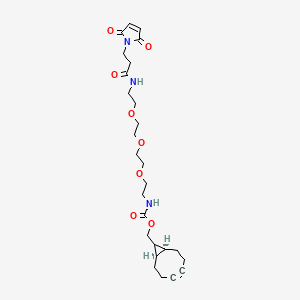
TCO-PEG8-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG8-TFP ester involves the reaction of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and tetrafluorophenyl (TFP) ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups involved. The PEG chain enhances water solubility and biocompatibility, while the TFP ester provides a reactive site for further chemical modifications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG8-TFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO moiety reacts with tetrazine-containing molecules in a bioorthogonal manner.
Esterification Reactions: The TFP ester reacts with amine-containing molecules to form stable amide bonds
Common Reagents and Conditions
Click Chemistry: Uses tetrazine as a reagent under mild conditions.
Esterification: Utilizes amine-containing compounds, often in the presence of a base to facilitate the reaction.
Major Products
Click Chemistry: Produces stable cycloaddition products.
Esterification: Forms amide bonds, resulting in modified proteins or other macromolecules.
Aplicaciones Científicas De Investigación
TCO-PEG8-TFP ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioorthogonal labeling and imaging techniques.
Medicine: Potential use in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and bioconjugates .
Mecanismo De Acción
TCO-PEG8-TFP ester functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances solubility and reduces steric hindrance, while the TFP ester provides a reactive site for conjugation .
Comparación Con Compuestos Similares
Similar Compounds
TCO-PEG4-TFP ester: A shorter PEG chain variant with similar properties.
TCO-PEG12-TFP ester: A longer PEG chain variant offering increased solubility and flexibility.
BCN-PEG8-TFP ester: Uses bicyclononyne (BCN) instead of TCO for click chemistry applications
Uniqueness
TCO-PEG8-TFP ester stands out due to its optimal PEG chain length, which balances solubility and steric hindrance. The TCO moiety provides high reactivity in click chemistry reactions, while the TFP ester ensures efficient conjugation with amine-containing molecules .
Propiedades
Fórmula molecular |
C34H51F4NO12 |
|---|---|
Peso molecular |
741.8 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C34H51F4NO12/c35-28-26-29(36)32(38)33(31(28)37)51-30(40)8-10-42-12-14-44-16-18-46-20-22-48-24-25-49-23-21-47-19-17-45-15-13-43-11-9-39-34(41)50-27-6-4-2-1-3-5-7-27/h1-2,26-27H,3-25H2,(H,39,41)/b2-1- |
Clave InChI |
LVMKBSBHWYSGNU-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


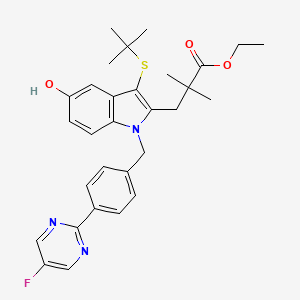

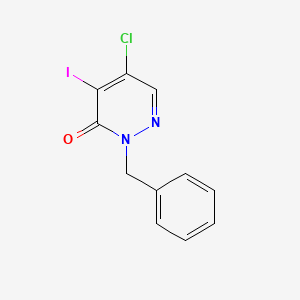

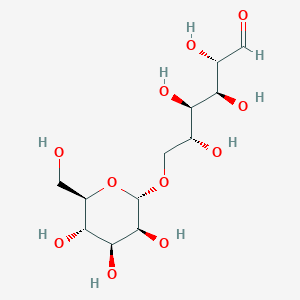
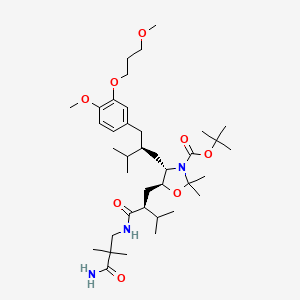

![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)


![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
